molecular formula C15H15N3O5 B13625772 2-{[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]amino}aceticacid CAS No. 2412057-64-6

2-{[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]amino}aceticacid

Katalognummer: B13625772
CAS-Nummer: 2412057-64-6
Molekulargewicht: 317.30 g/mol
InChI-Schlüssel: OMDSCKPLWLIKRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Relationship to Immunomodulatory Imide Drugs (IMiDs)

The core scaffold of 2-{[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]amino}acetic acid derives from the phthalimide framework characteristic of IMiDs such as thalidomide, lenalidomide, and pomalidomide. These molecules share a conserved isoindolinone ring fused to a piperidine-2,6-dione moiety, which is critical for binding to Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex.

Table 1: Structural Comparison with IMiDs

Feature Thalidomide Lenalidomide Pomalidomide 2-{[...]amino}acetic Acid
Core scaffold Phthalimide Phthalimide Phthalimide Isoindolinone
Piperidine-2,6-dione Yes Yes Yes Yes
Side chain at C5 None Amino group Amino group Amino-linked acetic acid
Molecular weight (g/mol) 258.23 259.26 273.24 317.30

The compound’s distinguishing feature is the substitution at the C5 position of the isoindolinone ring, where an amino-linked acetic acid group replaces the simpler amino or hydrogen groups found in classical IMiDs. This modification introduces a carboxylic acid terminus, which enhances water solubility and provides a chemical handle for conjugation to target-binding warheads in PROTAC designs.

Crystallographic studies of analogous IMiD-CRBN complexes reveal that the phthalimide ring nests within a hydrophobic pocket of Cereblon, while the dioxopiperidine moiety forms hydrogen bonds with key residues (e.g., Trp380 and His378). The acetic acid side chain in 2-{[...]amino}acetic acid projects outward, enabling modular interactions without disrupting the core binding motif.

Role as Cereblon E3 Ligase Recruitment Module

The compound functions as a CRBN-recruiting module in bifunctional degraders, leveraging the E3 ligase’s capacity to ubiquitinate neosubstrates. Upon binding Cereblon, it induces conformational changes that facilitate the recruitment of target proteins, which are subsequently polyubiquitinated and degraded by the proteasome.

Mechanistic Insights

  • Cereblon Binding : The phthalimide core engages CRBN’s β-hairpin loop, stabilizing a surface groove that accommodates zinc finger domains of transcription factors like SALL4 and IKZF1/3. Structural analyses demonstrate that the acetic acid side chain occupies solvent-exposed regions, minimizing steric clashes and allowing for covalent or non-covalent linkages to target-binding molecules.
  • Substrate Recruitment : IMiD analogs redirect CRBN’s activity toward non-native substrates. For example, lenalidomide promotes IKZF1/3 degradation in multiple myeloma, while pomalidomide enhances SALL4 ubiquitination. The compound’s flexible side chain may enable broader substrate scope or improved specificity, depending on the attached warhead.
  • PROTAC Applications : In PROTAC architectures, the molecule serves as the E3 ligase ligand. When linked to a target-binding moiety (e.g., a kinase inhibitor), it forms a ternary complex that induces proximity between the target and the ubiquitination machinery. For instance, pomalidomide-PEG4-acetic acid conjugates have been used to improve pharmacokinetics and linker stability in PROTAC designs.

Table 2: Key Functional Groups and Their Roles

Group Role in CRBN Recruitment Impact on PROTAC Design
Phthalimide core Binds CRBN’s hydrophobic pocket Essential for E3 ligase engagement
Piperidine-2,6-dione Stabilizes hydrogen-bond network Maintains structural integrity
Acetic acid side chain Enables conjugation to warheads Enhances solubility and flexibility

Recent advances in solid-phase synthesis have streamlined the production of thalidomide-based PROTACs, including derivatives of 2-{[...]amino}acetic acid. Preloaded resins functionalized with ethylene-oxy linkers allow rapid assembly of degraders, as demonstrated in the synthesis of ibrutinib-PROTAC conjugates.

Eigenschaften

CAS-Nummer

2412057-64-6

Molekularformel

C15H15N3O5

Molekulargewicht

317.30 g/mol

IUPAC-Name

2-[[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]amino]acetic acid

InChI

InChI=1S/C15H15N3O5/c19-12-4-3-11(14(22)17-12)18-7-8-1-2-9(16-6-13(20)21)5-10(8)15(18)23/h1-2,5,11,16H,3-4,6-7H2,(H,20,21)(H,17,19,22)

InChI-Schlüssel

OMDSCKPLWLIKRI-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)NCC(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation of Key Intermediates

  • 2,6-Dioxopiperidin-3-ammonium chloride is a primary intermediate. It is reacted with lower alkyl esters of 2-bromomethylbenzoic acid derivatives to form substituted isoindolinone intermediates.

  • The lower alkyl ester of 2-bromomethylbenzoic acid is prepared by bromination of the corresponding lower alkyl ester of o-toluic acid using N-bromosuccinimide (NBS) under light irradiation.

  • Nitro-substituted benzoate esters can be similarly brominated to yield nitro-substituted 2-bromomethylbenzoates, which serve as precursors for nitro intermediates. These nitro intermediates can be catalytically hydrogenated to amino derivatives, facilitating further coupling reactions.

Coupling and Cyclization

  • The reaction of 2,6-dioxopiperidin-3-ammonium chloride with methyl 2-bromomethyl-5-nitrobenzoate (or other positional isomers) in dimethylformamide (DMF) with triethylamine as an acid acceptor yields nitro-substituted isoindolinone intermediates.

  • Subsequent catalytic hydrogenation converts the nitro group to an amino group.

  • The amino group is then coupled with aminoacetic acid or its derivatives to form the target compound via an amide bond.

  • Cyclization reactions involving dialdehydes and glutamine derivatives can also yield related isoindoline structures with the 2,6-dioxopiperidin-3-yl substituent.

Typical Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Bromination of o-toluic acid ester N-Bromosuccinimide (NBS), light irradiation Yields 2-bromomethylbenzoate esters
Coupling with 2,6-dioxopiperidin-3-ammonium chloride DMF solvent, triethylamine or dimethylaminopyridine Nucleophilic substitution on bromomethyl group
Catalytic hydrogenation Pd/C catalyst, hydrogen gas Converts nitro to amino groups
Amide bond formation Aminoacetic acid or derivatives, coupling agents (e.g., EDC·HCl) Forms aminoacetic acid linkage
Cyclization Dialdehyde + glutamine, followed by cyclization Alternative route to isoindoline derivatives

Research Findings and Yields

  • The bromination step using NBS under light is well-established, providing good yields of bromomethyl esters (typically >70%).

  • Coupling reactions of 2,6-dioxopiperidin-3-ammonium chloride with bromomethylbenzoate esters in DMF with triethylamine yield the corresponding substituted isoindolinones in moderate to high yields (60–85%).

  • Catalytic hydrogenation of nitro intermediates to amino derivatives proceeds efficiently with Pd/C catalysts, often achieving >90% conversion.

  • The final coupling with aminoacetic acid derivatives can be optimized by using carbodiimide-based coupling agents (e.g., EDC·HCl) under inert atmosphere and low temperatures to minimize side reactions, achieving yields around 70–80%.

Data Table Summarizing Key Synthetic Steps

Synthetic Step Reagents/Conditions Yield (%) Reference/Notes
Bromination of o-toluic acid ester NBS, light, solvent (e.g., CCl4 or DCM) 70–85 Patent WO1998003502A1
Coupling with 2,6-dioxopiperidin-3-ammonium chloride DMF, triethylamine, room temp 60–85 Patent WO1998003502A1
Catalytic hydrogenation of nitro intermediate Pd/C, H2 gas, room temp >90 Patent WO1998003502A1
Amide coupling with aminoacetic acid EDC·HCl or similar, inert atmosphere, low temp 70–80 Literature synthesis protocols
Cyclization of dialdehyde + glutamine Aqueous or organic solvent, heating Moderate Patent WO1998003502A1

Notes on Purification and Characterization

  • Purification is commonly performed by column chromatography on silica gel using gradients of dichloromethane/methanol or ethyl acetate/hexane.

  • Crystallization from appropriate solvents (e.g., methanol, ethyl acetate) is used to obtain analytically pure samples.

  • Structural confirmation is done by NMR (¹H, ¹³C), mass spectrometry (MS), and HPLC purity analysis.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]amino}acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Wissenschaftliche Forschungsanwendungen

2-{[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]amino}acetic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential to modulate biological pathways and its effects on cellular processes.

    Medicine: This compound is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-{[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]amino}acetic acid involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes, such as indoleamine pyrrole-2,3-dioxygenase-1 (IDO1), which plays a role in the immune response and cancer progression . The compound’s structure allows it to bind to these enzymes and modulate their activity, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula CAS Number Key Features Biological Activity/Application Reference
Target Compound : 2-{[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]amino}acetic acid C₁₅H₁₄N₃O₆ Not explicitly listed Dioxopiperidine, isoindole, aminoacetic acid Likely CRBN binder; potential PROTAC component
Pomalidomide-piperazine-acetic acid C₁₉H₂₀N₄O₆ Not provided Piperazine linker, dioxopiperidine PROTAC linker for E3 ligase recruitment
Thalidomide-NH-CH₂-COOH C₁₅H₁₃N₃O₆ 927670-97-1 Thalidomide core, glycine substituent Cereblon ligand in PROTACs
α-Methyl-4-(3-oxo-2H-1,2-benzoisoselenazol-2-yl)benzeneacetic acid C₁₅H₁₁NO₃Se Not provided Selenium-containing isoindole analog Antioxidant; inhibits LDL oxidation
Eragidomide C₂₃H₁₉ClF₂N₄O₃ Not provided Difluoroacetamide, dioxopiperidine Antineoplastic agent
2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)acetic acid C₁₅H₁₄N₃O₅ Not provided Isoindolinone variant Intermediate in PROTAC synthesis

PROTAC Linkers and CRBN Binding

  • Target Compound vs. Thalidomide Derivatives: The target compound’s aminoacetic acid group provides a flexible conjugation site for PROTAC assembly, similar to thalidomide-based ligands. However, thalidomide derivatives like Thalidomide-NH-CH₂-COOH exhibit higher CRBN-binding specificity due to optimized stereochemistry .
  • Pomalidomide Analogs: Compounds with piperazine linkers (e.g., Pomalidomide-piperazine-acetic acid) show enhanced solubility and linker stability compared to the target compound’s shorter aminoacetic acid chain .

Antioxidant Activity

  • The selenium-containing analog α-methyl-4-(3-oxo-2H-1,2-benzoisoselenazol-2-yl)benzeneacetic acid demonstrates potent inhibition of LDL oxidation (89.7% MDA inhibition at 2 μM) via glutathione peroxidase (GPx)-like activity, a mechanism absent in dioxopiperidine-based compounds .

Biologische Aktivität

2-{[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]amino}acetic acid is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C14H12N2O5
  • Molecular Weight : 288.26 g/mol
  • CAS Number : 2171519-15-4

Research indicates that this compound may exert its biological effects through modulation of several pathways:

  • Cytokine Regulation : It has been shown to influence levels of tumor necrosis factor (TNF) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), both of which are critical in inflammatory responses and various disease states .
  • Ubiquitin Ligase Interaction : The compound acts as a modulator of cereblon E3 ligase, potentially facilitating targeted degradation of proteins involved in disease processes, particularly in cancer therapy .

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory properties. It reduces TNF levels, which are implicated in various inflammatory diseases. This mechanism suggests potential applications in treating conditions such as rheumatoid arthritis and inflammatory bowel disease .

Anticancer Activity

Preliminary studies indicate that 2-{[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]amino}acetic acid may inhibit cancer cell proliferation through its interactions with specific cellular pathways:

  • Inhibition of Tumor Growth : In vitro studies show that the compound can reduce the viability of certain cancer cell lines by inducing apoptosis .

Neuroprotective Effects

Emerging evidence suggests neuroprotective properties, possibly linked to its ability to modulate neuroinflammatory responses. This could have implications for neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Studies

StudyFindings
Study on TNF modulationDemonstrated a significant decrease in TNF levels in animal models, suggesting therapeutic potential for inflammatory diseases .
Cancer cell line assaysShowed reduced proliferation and increased apoptosis in various cancer cell lines treated with the compound .
Neuroprotection assessmentIndicated a reduction in neuroinflammation markers in models of neurodegeneration .

Q & A

Q. What are the key synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?

The compound is synthesized via multi-step reactions, including condensation and cyclization. A representative method involves refluxing intermediates (e.g., isoindoline derivatives) with acetic acid and sodium acetate under controlled temperatures (100–120°C) to form the core structure . Computational reaction path search methods (e.g., quantum chemical calculations) can optimize solvent selection and catalyst efficiency .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

Use a combination of:

  • HPLC-UV/Vis for purity assessment (C18 column, gradient elution with acetonitrile/water).
  • 1H/13C NMR to confirm hydrogen and carbon environments (DMSO-d6 as solvent).
  • High-resolution mass spectrometry (HRMS) for molecular weight validation. Statistical design of experiments (DoE) can optimize chromatographic conditions to resolve impurities .

Q. What solubility and stability profiles should be prioritized during formulation?

Test solubility in polar aprotic solvents (e.g., DMSO) and aqueous buffers (pH 4–9). Stability studies should include:

  • Thermogravimetric analysis (TGA) to assess thermal degradation.
  • Forced degradation under oxidative (H2O2), acidic (HCl), and basic (NaOH) conditions. Store lyophilized samples at -20°C to prevent hydrolytic cleavage of the acetamide group .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Proteasome inhibition assays (e.g., chymotrypsin-like activity measurement using fluorogenic substrates).
  • Cell viability assays (MTT or resazurin-based) in cancer cell lines (e.g., MM1.S myeloma cells). Validate dose-response relationships using nonlinear regression models (e.g., log(inhibitor) vs. response) .

Advanced Research Questions

Q. How can computational tools optimize synthetic pathways and predict regioselectivity?

Combine density functional theory (DFT) to model transition states with cheminformatics to predict reaction outcomes. For example:

  • Simulate nucleophilic attack pathways at the isoindol-5-yl position.
  • Use machine learning (e.g., random forests) to correlate solvent polarity with yield .

Q. How to resolve contradictory structure-activity relationship (SAR) data in target binding studies?

Apply factorial experimental design to isolate variables (e.g., steric effects vs. electronic contributions). Use ANOVA to identify significant factors. For example:

  • Vary substituents at the dioxopiperidin-3-yl group and analyze binding affinity via surface plasmon resonance (SPR) .

Q. What reactor designs improve scalability while preserving stereochemical integrity?

  • Continuous flow reactors with in-line FTIR monitoring to track intermediate formation.
  • Microwave-assisted synthesis for rapid heating/cooling cycles, minimizing thermal degradation. Reference CRDC subclass RDF2050112 for reaction engineering principles .

Q. How to design pharmacokinetic studies for blood-brain barrier (BBB) penetration assessment?

  • Radiolabel the compound with 14C or 3H and administer intravenously in rodent models.
  • Quantify brain-to-plasma ratios using LC-MS/MS with a limit of detection (LOD) < 1 ng/mL.
  • Apply physiologically based pharmacokinetic (PBPK) modeling to predict human BBB penetration .

Q. What advanced spectroscopic methods resolve ambiguous degradation products?

  • 2D NMR (HSQC/HMBC) to assign quaternary carbons in oxidized byproducts.
  • X-ray crystallography for absolute configuration determination (if single crystals are obtainable).
  • Time-resolved fluorescence to study aggregation-prone degradation pathways .

Q. How to validate target engagement in complex biological matrices?

  • Use cellular thermal shift assay (CETSA) to confirm target protein stabilization.
  • Combine with quantitative proteomics (SILAC/TMT labeling) to identify off-target interactions.
  • Validate using cryo-EM for structural insights into compound-protein complexes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.